Glycoside ST-J
CAS No.:
Cat. No.: VC16615810
Molecular Formula: C54H86O23
Molecular Weight: 1103.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C54H86O23 |
|---|---|
| Molecular Weight | 1103.2 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C54H86O23/c1-22-30(56)32(58)37(63)45(71-22)75-41-25(20-55)72-44(40(66)36(41)62)70-21-26-31(57)33(59)38(64)46(73-26)77-48(69)54-17-15-49(2,3)19-24(54)23-9-10-28-51(6)13-12-29(74-47-39(65)34(60)35(61)42(76-47)43(67)68)50(4,5)27(51)11-14-53(28,8)52(23,7)16-18-54/h9,22,24-42,44-47,55-66H,10-21H2,1-8H3,(H,67,68)/t22-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42-,44+,45-,46-,47+,51-,52+,53+,54-/m0/s1 |
| Standard InChI Key | RJWVNQDEFVAPCR-UAOABQJCSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(C(O9)C(=O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Introduction
Molecular Characterization and Structural Elucidation
Chemical Taxonomy and Classification
Glycoside ST-J belongs to the lipid-like molecules category, specifically under prenol lipids > terpene glycosides > triterpene glycosides > triterpene saponins . Its classification reflects the presence of a 30-carbon triterpene aglycone coupled with multiple sugar moieties, a hallmark of bioactive saponins.
Stereochemical Configuration
The compound's IUPAC name reveals an elaborate stereochemical arrangement:
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .
The structure contains seven methyl groups and 23 oxygen atoms distributed across:
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A tetracyclic triterpene core
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Two hexose units (glucose derivatives)
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A terminal carboxylic acid group
Structural Visualization Tools
Physicochemical Profile
Molecular Parameters
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C54H86O23 | High oxygen content suggests polar character |
| Molecular Weight | 1103.20 g/mol | Exceeds typical drug-like molecules (<500 Da) |
| Topological Polar Surface Area (TPSA) | 371.00 Ų | Indicates poor membrane permeability |
| XLogP | 0.50 | Balanced lipophilicity-hydrophilicity |
| H-Bond Donors | 13 | Potential for strong molecular interactions |
| H-Bond Acceptors | 22 | High solubility in polar solvents |
| Rotatable Bonds | 11 | Moderate structural flexibility |
Spectroscopic Characteristics
While experimental spectral data remains unpublished, computational predictions suggest:
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IR Spectroscopy: Strong O-H stretching (3200-3600 cm⁻¹) and C-O-C glycosidic linkages (1070-1150 cm⁻¹)
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Mass Spectrometry: Base peak at m/z 1102.556 (M-H⁻) with fragmentation patterns indicating sequential sugar loss
Pharmacokinetic Predictions
ADMET Profile
| Parameter | Prediction | Probability | Clinical Implication |
|---|---|---|---|
| Human Intestinal Absorption | Moderate | 71.81% | Possible oral bioavailability |
| Blood-Brain Barrier Penetration | Low | 60.00% | Limited CNS activity |
| P-glycoprotein Inhibition | Yes | 74.56% | Risk of drug interactions |
| CYP3A4 Substrate | Yes | 72.41% | Hepatic metabolism likely |
| Hepatotoxicity | High Risk | 90.72% | Requires liver monitoring |
| Acute Oral Toxicity | Category III | 76.89% | Moderate toxicity potential |
Metabolic Fate
The compound shows:
-
Phase I Metabolism: Predicted CYP3A4-mediated oxidation at terminal methyl groups
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Phase II Conjugation: High UGT-catalyzed glucuronidation potential (70% probability)
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Excretion: Likely biliary elimination due to molecular weight >500 Da
Biological Target Landscape
Predicted Molecular Targets
| Target Protein | UniProt ID | Prediction Confidence | Biological Role |
|---|---|---|---|
| DNA Lyase (CHEMBL5619) | P27695 | 98.64% | DNA repair mechanisms |
| NF-κB p105 (CHEMBL3251) | P19838 | 94.94% | Inflammatory signaling |
| GPR6 (CHEMBL3714130) | P46095 | 92.97% | Neuromodulation |
| LSD1/CoREST Complex | O60341 | 91.98% | Epigenetic regulation |
| KLF5 (CHEMBL1293249) | Q13887 | 91.75% | Cellular differentiation |
Mechanism of Action Hypotheses
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Anti-inflammatory Effects: Strong interaction with NF-κB p105 subunit (94.94% confidence) suggests potential TNF-α inhibition
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Anticancer Potential: DNA lyase inhibition could impair cancer cell repair mechanisms
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Metabolic Modulation: PPARγ activation (83.16% probability) indicates possible antidiabetic applications
Toxicological Considerations
Organ-Specific Toxicity
Ecotoxicological Impact
| Organism | Effect | Probability |
|---|---|---|
| Fish | High toxicity | 97.22% |
| Crustaceans | Moderate risk | 57.55% |
| Bees | Low threat | 65.21% |
Synthesis and Production
Biosynthetic Pathways
Though natural sources remain unidentified, hypothetical routes include:
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Triterpene Backbone Formation: Cyclization of 2,3-oxidosqualene via β-amyrin synthase
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Glycosylation Cascade: Sequential sugar additions by UDP-glycosyltransferases
Industrial Synthesis
VulcanChem reports production through:
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Enzymatic Transglycosylation: Using cyclodextrin glycosyltransferase to attach glucose units
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Yield Optimization: 62% conversion efficiency achieved at 45°C/pH 6.5
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